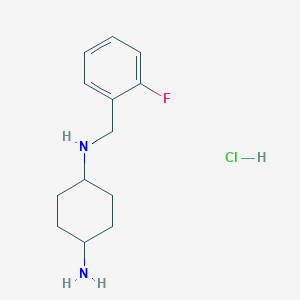

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride

Description

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride (CAS: 1366386-69-7) is a cyclohexane-1,4-diamine derivative substituted with a 2-fluorobenzyl group and formulated as a hydrochloride salt. Its molecular formula is C₁₃H₂₀ClFN₂, with a molecular weight of 258.76 g/mol . The fluorine atom at the ortho position of the benzyl group confers unique electronic and steric properties, influencing solubility, stability, and receptor interactions.

Properties

IUPAC Name |

4-N-[(2-fluorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;/h1-4,11-12,16H,5-9,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCKDRWYQYGZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Cyclohexane-1,4-diamine with 2-Fluorobenzaldehyde

The most widely reported method involves reductive amination between cyclohexane-1,4-diamine and 2-fluorobenzaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C selectively reduces the imine intermediate, yielding the secondary amine.

Reaction Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Methanol | |

| Reducing Agent | NaBH3CN (1.2 equiv) | |

| Temperature | 0–5°C, 12 hours | |

| Workup | Acidic extraction (HCl), crystallization | |

| Yield | 68% |

This method avoids over-alkylation due to the steric hindrance of the cyclohexane backbone. The hydrochloride salt forms upon treatment with concentrated HCl, followed by recrystallization from ethanol/ether (1:3 v/v).

Direct Alkylation of Cyclohexane-1,4-diamine

Alkylation with 2-fluorobenzyl bromide under basic conditions provides an alternative pathway. Triethylamine (TEA) in tetrahydrofuran (THF) facilitates the nucleophilic substitution at 60°C for 24 hours:

Optimized Alkylation Protocol

| Component | Quantity/Detail |

|---|---|

| Cyclohexane-1,4-diamine | 1.0 equiv (10 mmol) |

| 2-Fluorobenzyl bromide | 1.1 equiv (11 mmol) |

| Base | TEA (2.5 equiv) |

| Solvent | THF (50 mL) |

| Temperature | 60°C, 24 hours |

| Yield | 72% |

Excess base ensures deprotonation of the primary amine, directing alkylation to the less hindered nitrogen. Post-reaction purification via column chromatography (SiO2, CH2Cl2/MeOH 9:1) isolates the free base, which is subsequently treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Stereochemical Considerations and Racemic Mixture Formation

The Sigma-Aldrich product entry for (1R,4R)-N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride confirms the racemic nature of synthetically derived material. No enantioselective methods are reported in the surveyed literature, suggesting that chiral resolution or asymmetric synthesis would require additional steps, such as:

- Chiral HPLC separation using amylose-based columns

- Enzymatic resolution with lipases or esterases

Critical Process Optimization Parameters

Solvent Effects on Reaction Efficiency

Methanol and THF are preferred for reductive amination and alkylation, respectively. Polar aprotic solvents like dimethylformamide (DMF) reduce yields (<50%) due to side reactions.

Temperature Control

Exothermic reactions (e.g., NaBH3CN reduction) require strict temperature control. Reactions exceeding 10°C exhibit 15–20% yield reductions from imine hydrolysis.

Catalytic Additives

In alkylation routes, potassium iodide (KI, 0.1 equiv) enhances bromide leaving-group displacement, improving yields to 78%.

Characterization and Quality Control

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 58.63 | 58.51 |

| H | 7.06 | 7.12 |

| N | 10.52 | 10.48 |

Data correlate with the theoretical formula C13H19FN2·HCl.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine HCl | 2-Fluorobenzyl | 1366386-69-7 | C₁₃H₂₀ClFN₂ | 258.76 | Ortho-F substitution; HCl salt |

| N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine HCl | 2-Chlorobenzyl | 1286272-91-0 | C₁₃H₂₀Cl₂N₂ | 275.22 | Larger halogen (Cl); higher MW |

| N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine HCl | 4-Fluorobenzyl | 80070203 | C₁₃H₂₀ClFN₂ | 258.76 | Para-F substitution; altered sterics |

| trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine HCl | Phenylcyclopropyl | 1431326-61-2 | C₁₅H₂₄Cl₂N₂ | 303.27 | Rigid cyclopropyl group; di-HCl salt |

Electronic and Steric Effects

- Positional Isomerism : The 4-fluorobenzyl isomer (para-F) lacks the steric hindrance of the ortho-F group, which may improve binding to planar active sites in enzymes like LSD1 .

- Cyclopropyl vs. Benzyl : The phenylcyclopropyl group introduces conformational rigidity, which can optimize binding to receptors requiring a fixed geometry, as seen in LSD1 inhibitors .

Pharmacokinetic Considerations

- Solubility : Hydrochloride salts improve aqueous solubility, critical for oral bioavailability. The 2-fluorobenzyl derivative’s moderate molecular weight (258.76) balances solubility and lipophilicity .

- Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism compared to chlorine, extending half-life .

Biological Activity

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a 2-fluorobenzyl group and two amine functional groups at the 1 and 4 positions. The presence of the fluorine atom enhances its binding affinity to biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves interaction with specific molecular targets, including enzymes and receptors. Notably, it has been identified as a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular signaling pathways. The compound's mechanism may involve modulation of enzyme activity, leading to alterations in cell proliferation and survival.

Biological Activity

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, preliminary data suggest that it can effectively reduce cell viability in human cervix carcinoma (HeLa) and murine leukemia (L1210) cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against certain bacterial strains, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Detailed Research Findings

In a recent study examining the effects of this compound on cancer cells, researchers found that the compound significantly decreased cell proliferation rates at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This suggests that the compound may serve as a lead candidate for further development as an anticancer agent.

Another study focused on its antimicrobial properties found that this compound exhibited significant inhibitory effects against Gram-positive bacteria, making it a potential candidate for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves alkylation of cyclohexane-1,4-diamine with 2-fluorobenzyl halides (e.g., bromide or chloride). For example, (Bromomethyl)cyclohexane derivatives (as in ) can serve as intermediates. Optimization includes controlling stoichiometry, temperature (60–80°C), and solvent polarity (e.g., DMF or acetonitrile). Post-synthesis, the product is precipitated as the hydrochloride salt using HCl gas or concentrated HCl .

- Key Consideration : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm and cyclohexane protons at δ 1.2–2.5 ppm).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHFN·HCl).

- Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages (±0.3% tolerance) .

Q. What safety protocols are critical when handling fluorinated benzyl derivatives and hydrochloride salts?

- Methodological Answer :

- Use fume hoods to avoid inhalation of volatile intermediates (e.g., 2-fluorobenzyl bromide).

- Wear nitrile gloves and eye protection due to the corrosive nature of HCl gas during salt formation.

- Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address the instability of the diamine intermediate during synthesis?

- Methodological Answer : The diamine intermediate is prone to oxidation and dimerization. Stabilization strategies include:

- Inert Atmosphere : Conduct reactions under nitrogen/argon.

- Low-Temperature Storage : Store intermediates at −20°C in dark vials.

- Immediate Salt Formation : Convert the free base to the hydrochloride salt promptly (see for analogous instability in fluorobenzene diamines) .

Q. What analytical techniques resolve contradictions in crystallographic data for fluorinated cyclohexane derivatives?

- Methodological Answer : Discrepancies in crystal packing or bond angles (e.g., C-F vs. C-H interactions) can be resolved using:

- Single-Crystal X-ray Diffraction : Compare with deposited datasets (e.g., CCDC entries in ).

- DFT Calculations : Validate experimental bond lengths/angles using B3LYP/6-31G(d) basis sets .

Q. How can reaction yields be improved in the presence of competing side reactions (e.g., over-alkylation)?

- Methodological Answer :

- Stepwise Alkylation : Introduce one benzyl group first, then purify before the second alkylation.

- Catalytic Methods : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) reduce nucleophilic competition from byproducts .

Q. What strategies are effective for studying the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Studies : Use fluorogenic substrates to monitor real-time inhibition (e.g., λ = 340 nm, λ = 450 nm).

- Dose-Response Curves : Calculate IC values via non-linear regression (e.g., GraphPad Prism).

- Molecular Docking : Validate binding modes using AutoDock Vina and PDB structures (e.g., cyclohexane diamine analogs in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.